Regioisomeric Aziridine Position Determines NTR-Dependent Cytotoxic Potency: 2-Aziridinyl vs 5-Aziridinyl 10-Fold Difference Establishes Position Sensitivity
The position of the aziridine ring on the benzamide scaffold is a primary determinant of nitroreductase-dependent cytotoxicity. In a panel of NTR-transfected cell lines, the 2-aziridinyl-3,5-dinitrobenzamide regioisomer exhibited approximately 10-fold lower potency than the 5-aziridinyl clinical lead CB 1954 [1]. This demonstrates that even among dinitro-substituted analogs, shifting the aziridine from position 5 to position 2 causes a potency loss of one full order of magnitude. The 3-aziridinyl position of the target compound represents a distinct regioisomeric state not evaluated in this published SAR series, implying that its activation and potency parameters cannot be inferred from either the 5-aziridinyl or 2-aziridinyl data without direct experimental determination [1].
| Evidence Dimension | Cytotoxic potency in NTR-transfected cell lines (NTR-dependent activation efficiency) |
|---|---|
| Target Compound Data | 3-Aziridinyl-4-nitrobenzamide: Not directly evaluated in the published NTR-transfected cell panel; represents a structurally unexplored regioisomeric position within the class |
| Comparator Or Baseline | 2-Aziridinyl-3,5-dinitrobenzamide: ~10-fold less potent than CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) in NTR+ve cell lines |
| Quantified Difference | Regioisomeric shift from 5-position to 2-position → ~10-fold potency reduction. 3-Aziridinyl position is structurally distinct from both. |
| Conditions | NTR-transfected cell line panel; cytotoxicity measured in WiDr-NTRneo and related NTR+ve lines (Helsby et al., J Med Chem 2004) |
Why This Matters
Regioisomeric position is not a cosmetic structural variation—it is a potency-critical parameter, and the 3-aziridinyl scaffold offers a distinct pharmacological starting point that cannot be predicted by interpolation from 5- or 2-aziridinyl data.
- [1] Helsby NA, Atwell GJ, Yang S, Palmer BD, Anderson RF, Pullen SM, Ferry DM, Hogg A, Wilson WR, Denny WA. Aziridinyldinitrobenzamides: synthesis and structure-activity relationships for activation by E. coli nitroreductase. J Med Chem. 2004;47(12):3295-307. DOI: 10.1021/jm0498699. Specific finding: 'The isomeric 2-aziridinyl-3,5-dinitrobenzamide was also selective toward NTR+ve lines but was approximately 10-fold less potent than CB 1954.' View Source
